3,4-Methylenedioxybenzaldehyde isonicotinoyl hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Methylenedioxybenzaldehyde isonicotinoyl hydrazone is a chemical compound with the molecular formula C14H11N3O3. It is known for its unique structure, which includes a methylenedioxybenzaldehyde moiety linked to an isonicotinoyl hydrazone group. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Methylenedioxybenzaldehyde isonicotinoyl hydrazone typically involves the condensation reaction between 3,4-methylenedioxybenzaldehyde and isonicotinic acid hydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
3,4-Methylenedioxybenzaldehyde+Isonicotinic acid hydrazide→3,4-Methylenedioxybenzaldehyde isonicotinoyl hydrazone
The reaction mixture is heated under reflux for several hours, after which the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
3,4-Methylenedioxybenzaldehyde isonicotinoyl hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine or amine derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or hydrazines.
Scientific Research Applications
3,4-Methylenedioxybenzaldehyde isonicotinoyl hydrazone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,4-Methylenedioxybenzaldehyde isonicotinoyl hydrazone involves its interaction with biological molecules. The hydrazone group can form stable complexes with metal ions, which may inhibit the activity of certain enzymes. Additionally, the compound’s aromatic structure allows it to interact with cellular membranes and proteins, potentially disrupting their function.
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid hydrazide: A precursor in the synthesis of 3,4-Methylenedioxybenzaldehyde isonicotinoyl hydrazone, known for its use in tuberculosis treatment.
3,4-Methylenedioxybenzaldehyde: Another precursor, used in the synthesis of various organic compounds.
Benzaldehyde derivatives: Compounds with similar aromatic structures, used in organic synthesis and as intermediates in pharmaceutical production.
Uniqueness
This compound is unique due to its combined structural features of methylenedioxybenzaldehyde and isonicotinoyl hydrazone. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
735-97-7 |
---|---|
Molecular Formula |
C14H11N3O3 |
Molecular Weight |
269.25 g/mol |
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C14H11N3O3/c18-14(11-3-5-15-6-4-11)17-16-8-10-1-2-12-13(7-10)20-9-19-12/h1-8H,9H2,(H,17,18)/b16-8+ |
InChI Key |
QWWUORAVCMVHAQ-LZYBPNLTSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C3=CC=NC=C3 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.